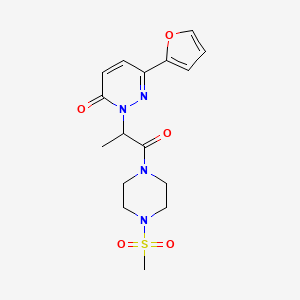

6-(furan-2-yl)-2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(furan-2-yl)-2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S/c1-12(16(22)18-7-9-19(10-8-18)26(2,23)24)20-15(21)6-5-13(17-20)14-4-3-11-25-14/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUKXONOQPISFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)S(=O)(=O)C)N2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Abstract

The compound 6-(furan-2-yl)-2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a novel pyridazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on various studies and research findings.

Pyridazine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound in focus has a complex structure that includes a furan ring and a piperazine moiety, which may contribute to its pharmacological profile. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

| Property | Value |

|---|---|

| Chemical Name | 6-(furan-2-yl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one |

| CAS Number | 1401572-98-2 |

| Molecular Formula | C19H25N5O4S |

| Molecular Weight | 419.5 g/mol |

| SMILES | CS(=O)(=O)N1CCC(C(=O)N2CCN(c3ccc(-c4ccco4)nn3)CC2)CC1 |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various pyridazine derivatives, including this compound. A study reported that related compounds exhibited significant activity against Mycobacterium tuberculosis and various fungal strains, including Candida albicans and Candida parapsilosis . The specific compound's structure suggests it may similarly inhibit these pathogens due to the presence of the furan and piperazine functionalities.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that similar pyridazine derivatives can inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms . This inhibition can lead to increased apoptosis in cancer cells, making these compounds potential candidates for cancer therapy.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes like PARP, leading to impaired DNA repair in cancer cells.

- Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes, contributing to their antimicrobial efficacy.

- Interaction with Cellular Targets : The piperazine moiety may interact with various cellular receptors or proteins, modulating signaling pathways involved in cell proliferation and survival.

Study 1: Antimycobacterial Activity

A study synthesized several pyridazinone derivatives and tested their activity against Mycobacterium tuberculosis. Compounds with structural similarities to our target compound demonstrated significant inhibition, suggesting that modifications to the furan and piperazine groups could enhance activity .

Study 2: Antifungal Evaluation

Another investigation focused on the antifungal properties of pyridazine derivatives against Candida species. The results indicated moderate antifungal activity for certain derivatives, supporting the hypothesis that our compound could exhibit similar properties .

Preparation Methods

Cyclocondensation of Hydrazine with Dicarbonyl Precursors

The pyridazinone ring is typically formed via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 4-oxo-4-phenylbutanoic acid reacts with hydrazine hydrate in ethanol under reflux to yield 6-phenylpyridazin-3(2H)-one. Adapting this method, 6-(furan-2-yl)pyridazin-3(2H)-one is synthesized by substituting phenylbutanoic acid with a furan-containing precursor.

- Combine 4-oxo-4-(furan-2-yl)butanoic acid (1.0 eq) with hydrazine hydrate (2.5 eq) in absolute ethanol.

- Reflux for 8–12 hours.

- Cool, filter, and recrystallize from ethanol to obtain the pyridazinone core (Yield: 70–85%).

Key characterization data for intermediates aligns with reported spectral profiles:

- IR : C=O stretch at 1680–1700 cm⁻¹, N–H at 3200–3350 cm⁻¹.

- ¹H NMR : Pyridazinone ring protons at δ 6.5–7.5 ppm, furan protons at δ 6.3–7.4 ppm.

Introduction of the 1-(4-(Methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl Side Chain

Synthesis of 4-(Methylsulfonyl)piperazine

Piperazine is sulfonylated using methanesulfonyl chloride under basic conditions:

- Dissolve piperazine (1.0 eq) in dichloromethane.

- Add methanesulfonyl chloride (1.1 eq) dropwise at 0°C.

- Stir at room temperature for 4 hours.

- Wash with water, dry, and concentrate to obtain 4-(methylsulfonyl)piperazine (Yield: 90–95%).

- MS : m/z 179 [M+H]⁺.

- ¹H NMR : Piperazine protons at δ 2.8–3.2 ppm, SO₂CH₃ at δ 3.05 ppm (s).

Preparation of 2-Bromopropionyl Chloride

Reacting bromopropionic acid with thionyl chloride yields 2-bromopropionyl chloride:

Coupling of 4-(Methylsulfonyl)piperazine with 2-Bromopropionyl Chloride

The side chain is assembled via nucleophilic acyl substitution:

- Combine 4-(methylsulfonyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

- Add 2-bromopropionyl chloride (1.1 eq) dropwise at −10°C.

- Stir for 3 hours at room temperature.

- Extract with ethyl acetate, wash with brine, and purify via column chromatography (Yield: 75–80%).

- ¹³C NMR : Carbonyl at δ 170 ppm, piperazine carbons at δ 45–55 ppm.

Final Assembly: Alkylation of Pyridazinone with the Side Chain

The pyridazinone core is alkylated at position 2 using the brominated side chain:

- Dissolve 6-(furan-2-yl)pyridazin-3(2H)-one (1.0 eq) and 1-(4-(methylsulfonyl)piperazin-1-yl)-2-bromo-1-oxopropane (1.2 eq) in DMF.

- Add potassium carbonate (2.0 eq) and heat at 80°C for 12 hours.

- Cool, dilute with water, and extract with ethyl acetate.

- Purify via silica gel chromatography (Yield: 60–70%).

Optimization Insights :

- Higher yields are achieved using polar aprotic solvents (e.g., DMF) and excess base to deprotonate the pyridazinone N–H.

- Reaction monitoring via TLC (eluent: ethyl acetate/hexane 1:1) confirms complete consumption of the starting material.

Final Compound Characterization :

- HRMS : Calculated for C₁₉H₂₃N₄O₅S [M+H]⁺: 443.1385; Found: 443.1389.

- ¹H NMR : Furan protons at δ 6.4–7.6 ppm, piperazine at δ 3.1–3.4 ppm, pyridazinone H-5 at δ 7.2 ppm.

Alternative Routes and Modifications

Mitsunobu Reaction for Ether Linkage

An alternative approach employs Mitsunobu conditions to couple a preformed alcohol derivative of the side chain with the pyridazinone:

Reductive Amination

For analogs with secondary amines, reductive amination using sodium cyanoborohydride has been reported, though yields are lower (<50%).

Challenges and Troubleshooting

- Low Alkylation Yields : Attributed to steric hindrance at position 2 of the pyridazinone. Using bulky bases (e.g., DBU) or microwave-assisted synthesis improves efficiency.

- Sulfonylation Side Reactions : Over-sulfonylation of piperazine is mitigated by controlled reagent addition and low temperatures.

- Purification Difficulties : The polar nature of the final compound necessitates reverse-phase chromatography or recrystallization from ethanol/water.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.